molecular formula C9H15NO3 B8727568 Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate

Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate

Cat. No. B8727568
M. Wt: 185.22 g/mol
InChI Key: YFBCKVZBTFSKHG-UHFFFAOYSA-N
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Patent
US04559358

Procedure details

Twenty-eight grams of dihydro-1H-pyrrolizine-3,5(2H,6H)-dione (III) are dissolved in 100 g of ethyl alcohol and 0.2 ml of concentrated hydrochloric acid is added. The solution is heated at reflux for 104 hours. The mixture is cooled and excess ethyl alcohol is distilled at reduced pressure. The oil is dissolved in 1 l of anhydrous diethylether, 1 g of activated charcoal is added and the resulting suspension is filtered through filter aid. The filtrate is concentrated at reduced pressure and the resulting crystals are isolated by filtration. Recrystallization from carbon tetrachloride-petroleum ether yields 5-oxo-2-pyrrolidinepropanoic acid ethyl ester with a melting point of 60°-61° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:8]2[N:4]([C:5](=[O:9])[CH2:6][CH2:7]2)[C:3](=[O:10])[CH2:2]1.Cl.[CH2:12]([OH:14])[CH3:13]>>[CH2:12]([O:14][C:5](=[O:9])[CH2:6][CH2:7][CH:8]1[CH2:1][CH2:2][C:3](=[O:10])[NH:4]1)[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(N2C(CCC12)=O)=O
Name
Quantity
100 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 104 hours
Duration
104 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
DISTILLATION
Type
DISTILLATION
Details
excess ethyl alcohol is distilled at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The oil is dissolved in 1 l of anhydrous diethylether
ADDITION
Type
ADDITION
Details
1 g of activated charcoal is added
FILTRATION
Type
FILTRATION
Details
the resulting suspension is filtered
FILTRATION
Type
FILTRATION
Details
through filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crystals are isolated by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from carbon tetrachloride-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC1NC(CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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